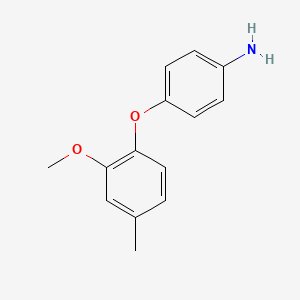

4-(2-Methoxy-4-methylphenoxy)phenylamine

Description

4-(2-Methoxy-4-methylphenoxy)phenylamine (CAS: 946786-32-9) is an aromatic amine with the molecular formula C₁₅H₁₇NO₂ and a molecular weight of 243.3 g/mol . Structurally, it features a phenylamine core linked via a phenoxy group substituted with a methoxy group at the ortho-position and a methyl group at the para-position (Figure 1). This compound is primarily used in research as a building block for optoelectronic materials and pharmaceutical intermediates .

Properties

IUPAC Name |

4-(2-methoxy-4-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-3-8-13(14(9-10)16-2)17-12-6-4-11(15)5-7-12/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNIKBUEESOKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Methoxy-4-methylphenoxy)phenylamine involves several steps. One common synthetic route includes the reaction of 2-methoxy-4-methylphenol with 4-bromoaniline under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for mass production .

Chemical Reactions Analysis

4-(2-Methoxy-4-methylphenoxy)phenylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Methoxy-4-methylphenoxy)phenylamine is widely used in scientific research, particularly in the field of proteomics . It is employed in the study of protein interactions, protein structure, and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . In the industrial sector, it is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4-methylphenoxy)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical properties of aromatic amines are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Findings:

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound acts as an electron donor, enhancing conjugation in optoelectronic applications, whereas trifluoromethyl (CF₃) or trifluoromethylthio (CF₃S) groups in analogs introduce electron-withdrawing effects, altering redox potentials and reactivity .

Key Findings:

- Bioactivity : Unlike (3,4-dimethyl)phenylamine, the target compound lacks direct evidence of Nrf2 activation but shows promise in drug development due to its balanced lipophilicity (logP ~2.5) .

- Pharmacokinetics: The phenoxy linkage in this compound may reduce metabolic degradation compared to aliphatic amines like 4-Methoxy phenethylamine, which are prone to rapid oxidation .

Thermal and Material Properties

In polyimide matrices (e.g., matrix No. 3 in ), the target compound’s thermal stability (decomposition temperature >300°C) outperforms aliphatic diamines but is comparable to other aromatic analogs like 4-(4-aminophenoxy)phenoxy phenylamine. Its methoxy group reduces crystallinity, enhancing solubility in polar solvents .

Biological Activity

4-(2-Methoxy-4-methylphenoxy)phenylamine, with the CAS number 383126-76-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and comparative analyses with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4-methylphenol with 4-bromoaniline. This method allows for the formation of the desired product through nucleophilic substitution reactions under specific conditions, often utilizing solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease processes, which could have therapeutic implications in conditions such as cancer and infections .

Biological Activity

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be compared to other known antimicrobial agents.

- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the proliferation of cancer cell lines through apoptosis induction .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones, indicating strong antimicrobial properties comparable to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on breast and prostate cancer cell lines revealed that treatment with this compound led to a marked reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways .

Comparative Analysis

When compared with similar compounds, such as 4-(4-Methoxyphenoxy)piperidine and other phenolic derivatives, this compound demonstrates unique properties that enhance its biological activity. Its specific substitution pattern contributes to its effectiveness in target interactions and biological modulation .

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Activity Type |

|---|---|---|

| This compound | Unique substitution pattern | Antimicrobial, Anticancer |

| 4-(4-Methoxyphenoxy)piperidine | Lacks methoxy group on phenoxy ring | Limited activity |

| 2-Methoxy-4-methylphenol | Similar structure but different effects | Mild antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.